2-Chloro-6-fluorophenethylamine
Overview
Description
Synthesis Analysis
The synthesis of halogenated aromatic compounds can be complex, as seen in the synthesis of fluorophospha-triazines, where metathesis reactions were used to obtain fluorophosphaderivatives from known chloro-derivatives . This suggests that similar synthetic strategies could potentially be applied to the synthesis of 2-Chloro-6-fluorophenethylamine, although specific synthesis routes for this compound are not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of halogenated compounds can be influenced by the anomeric effect, as seen in the study of (fluoromethyl)dimethylamine . The presence of fluorine can affect the conformation of the molecule, which could be relevant to the structure of 2-Chloro-6-fluorophenethylamine. Additionally, the internal rotation and chlorine nuclear quadrupole coupling in 2-chloro-4-fluorotoluene were explored, providing insights into the rotational barriers and hyperfine effects that could be present in 2-Chloro-6-fluorophenethylamine .
Chemical Reactions Analysis
The reactivity of halogenated compounds can vary significantly depending on the position and nature of the halogen substituents. For instance, in the case of fluorophospha-triazines, the reactivity towards silylamines and attack by fluoride ions was observed . Similarly, the reactivity of 2-Chloro-6-fluorophenethylamine could be influenced by the presence of both chlorine and fluorine atoms, although specific reactions are not discussed in the provided papers.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated aromatic compounds can be quite diverse. For example, the photophysical properties of a chlorine-substituted naphthalimide-based fluorophore were studied, showing high quantum yields in various solvents . This suggests that 2-Chloro-6-fluorophenethylamine may also exhibit interesting photophysical properties. Additionally, the barriers to methyl torsion in 2-fluoro-6-chlorotoluene were measured, indicating that ortho-substituent effects could influence the physical properties of 2-Chloro-6-fluorophenethylamine .
Scientific Research Applications
Fluorescent Properties and Biological Probes
2-Chloro-6-fluorophenethylamine derivatives have been explored for their potential as fluorescent probes in biological applications. For instance, fluorophores like 6-N,N-dimethylamino-2,3-naphthalimide (6DMN) exhibit significant fluorescent properties, making them useful as biological probes. They demonstrate a marked response to environmental polarity changes and can be integrated into peptides for monitoring protein-protein interactions, as evidenced in studies with Src homology 2 (SH2) phosphotyrosine binding domains (Vázquez, Blanco, & Imperiali, 2005).
Spectroscopic and Photophysical Properties
Halogen-substituted derivatives of 2-Chloro-6-fluorophenethylamine, such as 2-phenyl-6-dimethylaminobenzothiazoles, have been studied for their spectroscopic and photophysical properties. These compounds exhibit blue-shifted electronic absorption and fluorescence emission maxima compared to their non-halogenated counterparts, useful for designing push-pull benzothiazole fluorophores (Misawa et al., 2019).
Semiconducting Hybrid Perovskites
2-Chloro-6-fluorophenethylamine-based compounds have been utilized in the development of semiconducting hybrid perovskites. These compounds, characterized by their steric interaction between organic and inorganic layers, have shown potential in applications like thin-film field-effect transistors (TFTs) (Xu, Mitzi, Dimitrakopoulos, & Maxcy, 2003).
Probing Oxidation in Polymers
Compounds like 2-dimethylamino-6-propionylnaphthalene (Prodan ®) have been employed to monitor the oxidation of polymers. This fluorophore's emission features are highly sensitive to changes in polarity, correlating with the extent of oxidation in polymers (Rapp, Poutougnigni, Gardette, Bussière, & Therias, 2018).
Glutathione Transferase Studies
Derivatives like 6-chloroacetyl-2-dimethylaminonaphthalene have been synthesized to study glutathione transferases (GSTs). These compounds serve as substrates for GSTs and are useful in sensitive assays and mechanistic investigations of GSTs (Svensson, Grenö, Johansson, Mannervik, & Morgenstern, 2002).
Safety and Hazards
properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFN/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3H,4-5,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNEMMAAHBKHXLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CCN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370120 | |
Record name | 2-(2-Chloro-6-fluorophenyl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-fluorophenethylamine | |
CAS RN |
149488-93-7 | |
Record name | 2-(2-Chloro-6-fluorophenyl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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